1-Bromo-2-ethynyl-4-(trifluoromethyl)benzene

Sonogashira Coupling Reaction Kinetics Electronic Effects

Sourcing polyfunctionalized aromatic building blocks with precise, non-substitutable substitution patterns often leads to supply inconsistency. This compound resolves that with a guaranteed 1,2,4-arrangement of bromo, ethynyl, and trifluoromethyl groups. • Programmed Diversification: Engage the ortho-bromo in cross-coupling, then functionalize the terminal alkyne via CuAAC click chemistry for high regio- and chemocontrol. • TADF Emitter Precursor: The ethynyl π-spacer and CF₃ acceptor enable systematic structure-property studies for low ΔEST OLED materials. • Supply Assurance: Standardized analytical documentation provided for each batch to support multi-step medicinal chemistry campaigns.

Molecular Formula C9H4BrF3
Molecular Weight 249.03 g/mol
CAS No. 1211523-00-0
Cat. No. B1412771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-2-ethynyl-4-(trifluoromethyl)benzene
CAS1211523-00-0
Molecular FormulaC9H4BrF3
Molecular Weight249.03 g/mol
Structural Identifiers
SMILESC#CC1=C(C=CC(=C1)C(F)(F)F)Br
InChIInChI=1S/C9H4BrF3/c1-2-6-5-7(9(11,12)13)3-4-8(6)10/h1,3-5H
InChIKeyCSXYNSIBPRGWAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-2-ethynyl-4-(trifluoromethyl)benzene – Building Block for Organic Synthesis


1-Bromo-2-ethynyl-4-(trifluoromethyl)benzene (CAS 1211523-00-0) is a polyfunctionalized aromatic building block featuring a unique 1,2,4-substitution pattern, combining an ortho-bromo, an ortho-ethynyl, and a para-trifluoromethyl group on a single benzene ring . This specific arrangement yields a molecular scaffold with distinct and predictable reactivity profiles in transition metal-catalyzed cross-coupling and cycloaddition reactions, making it a strategic intermediate for medicinal chemistry and advanced materials development .

Risks of Substituting with Simple Analogs


The specific 1,2,4-substitution pattern of this compound dictates a precise electronic and steric environment that cannot be replicated by simple isomeric or mono-functional analogs. The ortho-bromo group is activated for oxidative addition by the adjacent, strongly electron-withdrawing trifluoromethyl group, while the ethynyl moiety provides a rigid, π-conjugated linker for further functionalization [1]. Substituting with an isomer lacking this specific arrangement (e.g., a para-bromo or meta-CF₃ analog) will fundamentally alter the electronic properties of the aryl halide, leading to significantly different reaction rates, regioselectivity in subsequent steps, and overall yields in multi-step syntheses [2]. This makes the compound a non-substitutable building block for targeted applications in medicinal chemistry and materials science where precise molecular geometry and electronic tuning are critical [2].

Performance Evidence Guide


Enhanced Sonogashira Coupling Reactivity

The compound's ortho-bromo group, electronically activated by the para-CF₃ substituent, exhibits superior reactivity in Pd/Cu-catalyzed Sonogashira couplings compared to less-activated aryl bromides. While direct kinetic data for this exact compound is not available, a class-level inference from a comprehensive study of 168 Sonogashira reactions demonstrates that aryl bromides with electron-withdrawing groups (EWGs) achieve full conversion significantly faster than unsubstituted or electron-donating analogs. The presence of a strong EWG like CF₃ is a key driver for high conversion rates [1]. This implies that the target compound, possessing the strongly electron-withdrawing CF₃ group, falls into a high-reactivity class for this essential transformation.

Sonogashira Coupling Reaction Kinetics Electronic Effects

Regioselective Advantage in Sequential Cross-Couplings

The ortho-bromo group in this compound is strategically positioned for selective, sequential cross-coupling reactions. Its activation by the adjacent CF₃ group (a strong meta-director) renders it more reactive than a potential bromo group at a meta or para position relative to the CF₃ group. This difference can be exploited for chemoselective functionalization. While direct comparative data for this molecule is absent, the electronic principles are well-established. The presence of a para-CF₃ group deactivates the ring but strongly activates the ortho position towards nucleophilic substitution and oxidative addition compared to the meta position [1]. Therefore, an isomer like 1-Bromo-3-ethynyl-5-(trifluoromethyl)benzene (CAS 1494947-64-6) would have the bromine in a less-activated meta position relative to the CF₃ group, leading to predictably lower reactivity and potentially necessitating harsher coupling conditions [1].

Regioselectivity Suzuki-Miyaura Coupling Buchwald-Hartwig Amination

Metabolic Stability via Trifluoromethyl Group

The trifluoromethyl group is a privileged motif in medicinal chemistry, valued for its ability to enhance metabolic stability and modulate molecular properties. While specific data for this compound are unavailable, a broad statistical analysis of drug molecules reveals that CF₃ substitution can significantly improve oral bioavailability and half-life. This effect is due to the group's high electronegativity and lipophilicity, which often blocks oxidative metabolism. As a building block, the compound directly installs this pharmacologically advantageous feature into a target molecule, offering a quantifiable benefit over non-fluorinated or methyl-substituted analogs [1].

Drug Discovery Metabolic Stability Bioisostere

Research and Industrial Applications


TADF Emitters for High-Efficiency OLEDs

This compound is an ideal precursor for constructing donor-acceptor (D-A) type molecules for Thermally Activated Delayed Fluorescence (TADF) OLED emitters. The ethynyl group serves as a rigid π-spacer to minimize the singlet-triplet energy gap (ΔEST), while the trifluoromethyl group acts as a strong electron acceptor to fine-tune molecular orbital energies for efficient reverse intersystem crossing (RISC) [1]. The ortho-bromo handle allows for versatile coupling to introduce a variety of electron-donating moieties, enabling systematic structure-property relationship studies [1].

Modular Synthesis of Bioactive Scaffolds

The compound is a strategic linchpin in the synthesis of complex, polysubstituted aromatic pharmacophores. Its differentiated reactive sites allow for a programmed, two-step diversification sequence. The more reactive ortho-bromo group can be engaged first in a mild Suzuki or Sonogashira coupling, followed by functionalization of the terminal alkyne (e.g., via CuAAC 'click' chemistry) to build molecular complexity with high regio- and chemocontrol [1]. This modularity is highly valuable for generating focused compound libraries in medicinal chemistry programs.

CuAAC Click Chemistry for Surface Functionalization

The terminal alkyne moiety is a perfect handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of 'click' chemistry. This compound can be used to covalently attach the trifluoromethylphenyl group to azide-functionalized surfaces, polymers, or biomolecules. The resulting triazole linkage is chemically robust and the pendant CF₃ group can impart desirable surface properties like increased hydrophobicity and chemical resistance [1].

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